2-ethyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butanamide
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Overview
Description
2-ETHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound features a complex structure with multiple functional groups, making it an interesting subject for chemical synthesis and reaction studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Coupling with the Phenyl Group: The phenyl group is coupled with the pyrimidine core through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Attachment of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-ETHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmaceuticals: It is used as a lead compound in drug discovery and development, with modifications to improve efficacy and reduce toxicity.
Chemical Research: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-ETHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and are known for their biological activities.
Pyrimidine Derivatives: Compounds like aminopyrimidine and its derivatives exhibit similar chemical properties and applications.
Uniqueness
2-ETHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholine and pyrimidine moieties contribute to its versatility in chemical synthesis and potential therapeutic applications.
Properties
Molecular Formula |
C21H29N5O2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-ethyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]butanamide |
InChI |
InChI=1S/C21H29N5O2/c1-4-16(5-2)20(27)23-17-6-8-18(9-7-17)24-21-22-15(3)14-19(25-21)26-10-12-28-13-11-26/h6-9,14,16H,4-5,10-13H2,1-3H3,(H,23,27)(H,22,24,25) |
InChI Key |
NLQGUFMMTGYYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCOCC3)C |
Origin of Product |
United States |
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